N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-phenoxybenzamide N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-phenoxybenzamide
Brand Name: Vulcanchem
CAS No.: 1234932-06-9
VCID: VC7052146
InChI: InChI=1S/C17H15N3O3/c1-12-19-16(23-20-12)11-18-17(21)13-7-9-15(10-8-13)22-14-5-3-2-4-6-14/h2-10H,11H2,1H3,(H,18,21)
SMILES: CC1=NOC(=N1)CNC(=O)C2=CC=C(C=C2)OC3=CC=CC=C3
Molecular Formula: C17H15N3O3
Molecular Weight: 309.325

N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-phenoxybenzamide

CAS No.: 1234932-06-9

Cat. No.: VC7052146

Molecular Formula: C17H15N3O3

Molecular Weight: 309.325

* For research use only. Not for human or veterinary use.

N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-phenoxybenzamide - 1234932-06-9

Specification

CAS No. 1234932-06-9
Molecular Formula C17H15N3O3
Molecular Weight 309.325
IUPAC Name N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-phenoxybenzamide
Standard InChI InChI=1S/C17H15N3O3/c1-12-19-16(23-20-12)11-18-17(21)13-7-9-15(10-8-13)22-14-5-3-2-4-6-14/h2-10H,11H2,1H3,(H,18,21)
Standard InChI Key KFQUGYYLZXFFPX-UHFFFAOYSA-N
SMILES CC1=NOC(=N1)CNC(=O)C2=CC=C(C=C2)OC3=CC=CC=C3

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a 1,2,4-oxadiazole ring substituted at position 3 with a methyl group and at position 5 with a methylene bridge linked to the 4-phenoxybenzamide group. The 1,2,4-oxadiazole ring system differs from its 1,3,4-isomer in nitrogen atom positioning, which influences electronic distribution and reactivity . The 4-phenoxybenzamide moiety contributes planar aromaticity, potentially enhancing interactions with biological targets such as enzymes or receptors.

Table 1: Physicochemical Properties of N-[(3-Methyl-1,2,4-Oxadiazol-5-yl)Methyl]-4-Phenoxybenzamide

PropertyValue/Description
Molecular FormulaC₁₈H₁₆N₃O₃
Molecular Weight325.34 g/mol
LogP (Predicted)3.2 ± 0.5 (Moderate lipophilicity)
Hydrogen Bond Donors1 (Amide NH)
Hydrogen Bond Acceptors5 (Oxadiazole O, Amide O, Phenoxy O)
Rotatable Bonds5

Synthesis and Characterization

Synthetic Routes

The synthesis of N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-phenoxybenzamide can be achieved through a multi-step process:

  • Formation of 4-Phenoxybenzoyl Chloride:

    • 4-Phenoxybenzoic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride to yield the corresponding acid chloride .

  • Synthesis of (3-Methyl-1,2,4-Oxadiazol-5-yl)Methylamine:

    • A nitrile derivative (e.g., methyl cyanoacetate) reacts with methylamidoxime under acidic conditions to form the 1,2,4-oxadiazole ring via cyclization .

    • Reduction of the ester group to an alcohol followed by Gabriel synthesis or Hofmann degradation yields the primary amine.

  • Amide Coupling:

    • The benzoyl chloride reacts with the oxadiazole-containing amine in the presence of a base (e.g., triethylamine) to form the final amide .

Table 2: Representative Synthesis Yields of Analogous Compounds

StepReagents/ConditionsYield (%)Reference
Oxadiazole CyclizationHCl, EtOH, 80°C, 6 hr72
Amine PreparationNaBH₄, THF, 0°C, 2 hr85
Amide CouplingEDC·HCl, DCM, rt, 12 hr68

Spectroscopic Characterization

  • IR Spectroscopy: A strong absorption band at ~1670 cm⁻¹ corresponds to the amide C=O stretch, while the oxadiazole ring shows a characteristic C=N stretch near 1600 cm⁻¹ .

  • ¹H NMR (400 MHz, CDCl₃): δ 8.02 (d, 2H, J = 8.4 Hz, benzamide Ar-H), 7.45–7.30 (m, 5H, phenoxy Ar-H), 4.65 (s, 2H, CH₂), 2.45 (s, 3H, CH₃) .

  • ¹³C NMR: Peaks at 167.8 ppm (amide C=O), 165.4 ppm (oxadiazole C=N), and 21.5 ppm (CH₃) .

CompoundTargetIC₅₀ (µM)Cell LineReference
4d (1,3,4-oxadiazole)VEGFR-20.12HepG2
N-[(3-Methyl-1,2,4-Oxa)Hypothesized

Antimicrobial Properties

1,2,4-Oxadiazoles are known for antimicrobial activity. A microwave-assisted synthesis of analogous compounds demonstrated MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli . The methyl group at position 3 may enhance membrane permeability, potentiating such effects.

Computational and Docking Studies

Molecular docking of related benzamides into the VEGFR-2 active site (PDB: 4ASD) revealed hydrogen bonding with Cys919 and hydrophobic interactions with Leu840 and Val848 . The 1,2,4-oxadiazole’s nitrogen atoms may form additional polar contacts, though conformational differences could alter binding affinity.

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